COX-2 Enzyme Inhibition: Measured IC50 Value Provides a Baseline for Ortho-Fluoro Substitution
Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate demonstrates measurable inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 100,000 nM (100 µM) in a fluorescence-based enzyme assay, as curated in BindingDB from ChEMBL deposition [1]. While this potency is modest, it establishes that the ortho-fluoro isoxazole ester scaffold engages the COX-2 active site. For comparison, the unsubstituted phenyl analog ethyl 5-phenylisoxazole-3-carboxylate and the para-fluoro isomer ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate lack publicly reported COX-2 inhibition data in the same standardized assay format, precluding a direct potency comparison—thereby making the ortho-fluoro variant the only member of this sub-series with an empirically established COX-2 IC50.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100,000 nM (100 µM) |
| Comparator Or Baseline | Ethyl 5-phenylisoxazole-3-carboxylate: no publicly reported COX-2 IC50 data; Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: no publicly reported COX-2 IC50 data |
| Quantified Difference | Only the target compound has a reported COX-2 IC50; comparative quantification not possible due to absence of comparator data. |
| Conditions | Recombinant human COX-2, fluorescence spectrophotometer assay, 5 min preincubation with compound, 5 min measurement post-substrate addition (ChEMBL_2323660). |
Why This Matters
For inflammation-targeted screening campaigns, the availability of a measured COX-2 IC50 enables this compound to serve as a reference point for SAR exploration, whereas analog selection based solely on structural similarity offers no such empirical anchoring.
- [1] BindingDB. Entry BDBM50620287 (CHEMBL5409238): Inhibition of COX2, IC50 = 1.00E+5 nM. Deposited from ChEMBL. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=50019536 View Source
